
Gpbar-A
Descripción general
Descripción
GPBAR-A, también conocido como receptor de ácido biliar acoplado a proteína G 1 (GPBAR1), es un receptor de membrana que detecta los ácidos biliares. Desempeña un papel crucial en la regulación de varios procesos fisiológicos, incluido el metabolismo, la inflamación y la proliferación celular. This compound es un objetivo terapéutico significativo para las enfermedades metabólicas y neurodegenerativas, así como para ciertos tipos de cáncer .
Aplicaciones Científicas De Investigación
GPBAR-A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor de ácido biliar y las vías de señalización.
Biología: Investigado por su papel en la regulación de los procesos metabólicos, la inflamación y la proliferación celular.
Medicina: Explorado como un objetivo terapéutico para enfermedades metabólicas, trastornos neurodegenerativos y ciertos tipos de cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a this compound
Mecanismo De Acción
GPBAR-A ejerce sus efectos al unirse a los ácidos biliares, lo que desencadena un cambio conformacional en el receptor. Esto activa las vías de señalización aguas abajo, incluida la vía acoplada a proteína Gs y la vía de β-arrestina. Estas vías regulan varios procesos celulares, como el metabolismo, la inflamación y la proliferación celular. Los objetivos moleculares clave incluyen la proteína asociada a Yes (YAP) y el factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB) .
Análisis Bioquímico
Biochemical Properties
Gpbar-A interacts with several sporadic polar groups to accommodate the amphipathic cholic core of bile acids . It recognizes diverse bile acids in the orthosteric site, and a putative second bile acid binding site with allosteric properties has been identified .
Cellular Effects
This compound influences cell function by activating metabolic pathways governing gluco-lipid homeostasis and energy expenditure . It impacts cell signaling pathways, gene expression, and cellular metabolism through the farnesoid X nuclear receptor (FXR), and fibroblast growth factor 19 (FGF19) in the liver, intestine, brown fat, and muscle .
Molecular Mechanism
This compound exerts its effects at the molecular level through a distinct allosteric connecting mechanism between the ligand binding pocket and the G protein binding site . It involves key residues connecting the ligand binding pocket to the Gs coupling site, and a specific interaction motif localized in intracellular loop 3 .
Temporal Effects in Laboratory Settings
Its unique structural features in bile acid recognition, allosteric effects, and biased signaling suggest potential stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that govern gluco-lipid homeostasis and energy expenditure . It interacts with enzymes and cofactors through the farnesoid X nuclear receptor (FXR), influencing metabolic flux or metabolite levels .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de GPBAR-A implica varios pasos, incluida la preparación de derivados de ácidos biliares y su posterior modificación para mejorar la afinidad de unión al receptor. Las rutas sintéticas comunes incluyen el uso de ácido cólico, ácido quenodesoxicólico y ácido desoxicólico como materiales de partida. Estos ácidos biliares se someten a modificaciones químicas como hidroxilación, oxidación y esterificación para producir agonistas de this compound .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala de derivados de ácidos biliares utilizando condiciones de reacción optimizadas. Esto incluye el uso de materiales de partida de alta pureza, temperaturas de reacción controladas y técnicas de purificación eficientes para garantizar la producción de agonistas de this compound de alta calidad. Se emplean técnicas avanzadas como la cromatografía y la cristalización para aislar y purificar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
GPBAR-A experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción generalmente implican temperaturas controladas, niveles de pH específicos y el uso de catalizadores para mejorar las velocidades de reacción .
Productos Mayores
Los principales productos formados a partir de estas reacciones son derivados de ácidos biliares modificados con mayor afinidad de unión a this compound. Estos derivados exhiben propiedades farmacológicas mejoradas, lo que los hace adecuados para aplicaciones terapéuticas .
Comparación Con Compuestos Similares
GPBAR-A es único en comparación con otros receptores de ácido biliar debido a su afinidad de unión específica y sus propiedades de señalización. Los compuestos similares incluyen:
INT-777: Un derivado de ácido biliar semisintético que activa preferentemente la vía de señalización de Gs.
R399: Un agonista de this compound que muestra un sesgo hacia la señalización de β-arrestina
Estos compuestos difieren en su unión al receptor y su señalización aguas abajo, destacando las propiedades únicas de this compound en la regulación de los procesos fisiológicos .
Actividad Biológica
Gpbar-A, also known as GPBAR1 (G protein-coupled bile acid receptor 1), is a significant receptor in the regulation of various physiological processes, particularly those related to bile acids and metabolic functions. This article explores the biological activity of GPBAR1, including its mechanisms of action, tissue distribution, and implications for health and disease.
Overview of GPBAR1
GPBAR1 is a member of the G protein-coupled receptor (GPCR) family, primarily activated by bile acids. It plays a crucial role in mediating the effects of bile acids on metabolism, inflammation, and energy homeostasis. The receptor is expressed in various tissues, including the liver, intestine, and pancreas, highlighting its systemic influence on metabolic processes.
The activation of GPBAR1 leads to several downstream signaling pathways:
- cAMP Production : Upon activation by bile acids, GPBAR1 stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels within cells. This signaling cascade can modulate various cellular functions, including gene expression and enzyme activity .
- GLP-1 Secretion : GPBAR1 activation in intestinal L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose homeostasis . This effect is particularly relevant in metabolic disorders such as type 2 diabetes.
- Hepatoprotection : In liver tissues, GPBAR1 has been shown to exert protective effects against liver damage by modulating inflammatory responses and promoting cell survival pathways .
Tissue Distribution
The expression profile of GPBAR1 varies across different tissues:
Tissue | Expression Level |
---|---|
Ileum | High |
Colon | High |
Liver | Medium |
Pancreas | Medium |
Adipose Tissue | Medium |
Spleen | Medium |
High expression levels in the ileum and colon suggest a significant role in gastrointestinal physiology and bile acid homeostasis. The receptor's presence in the pancreas indicates its involvement in metabolic regulation through hormone secretion .
Case Studies and Research Findings
Several studies have investigated the biological activity of GPBAR1:
- Study on Metabolic Effects : A study demonstrated that GPBAR1 knockout mice exhibited impaired glucose tolerance and reduced insulin sensitivity compared to wild-type mice. This finding underscores the receptor's role in maintaining metabolic health through GLP-1 mediated pathways .
- Structural Studies : Research utilizing homology modeling has elucidated the structural basis for ligand binding to GPBAR1. Specific amino acid residues were identified as critical for selective activation by bile acids, paving the way for targeted drug design aimed at enhancing GPBAR1 activity without affecting other receptors like FXR (farnesoid X receptor) .
- Biased Signaling : Recent studies have revealed that different agonists can induce biased signaling through GPBAR1, leading to distinct biological outcomes such as cell growth regulation and apoptosis control. This suggests potential therapeutic applications for selective GPBAR1 modulators in treating metabolic diseases .
Propiedades
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNJVGTAXRKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F7N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gpbar-1 (TGR5) and what is its primary function?
A: Gpbar-1, also known as TGR5, is a membrane-bound G protein-coupled receptor that binds bile acids. [, ] It plays a crucial role in regulating bile acid homeostasis, glucose metabolism, energy expenditure, and inflammatory responses. [, , ]
Q2: How does Gpbar-1 activation influence glucose homeostasis?
A: Gpbar-1 activation in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose tolerance. [, ]
Q3: What is the role of Gpbar-1 in energy expenditure?
A: Gpbar-1 activation in brown adipose tissue and skeletal muscle promotes energy expenditure, contributing to the regulation of energy balance. []
Q4: How does Gpbar-1 contribute to the resolution of inflammation?
A: Gpbar-1 activation in macrophages, including Kupffer cells in the liver, can attenuate the release of pro-inflammatory cytokines like TNFα, thus dampening inflammatory responses. []
Q5: What are the downstream signaling pathways activated by Gpbar-1?
A: Gpbar-1 activation primarily leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [, , ] This, in turn, activates protein kinase A (PKA) and downstream effectors like Rac1, influencing cellular processes such as cytoskeletal rearrangement and gene expression. [, ]
Q6: How does Gpbar-1 activation in cholangiocytes contribute to bile flow?
A: TGR5 is localized in the primary cilium of cholangiocytes, promoting chloride secretion and potentially regulating bile flow in response to changes in bile acid composition and concentration. [, ]
Q7: Is the detailed crystal structure of Gpbar-1 available?
A: Yes, recent studies have elucidated the cryo-EM structures of Gpbar-1 bound to different agonists, including INT-777 and P395, providing insights into its activation mechanism and ligand binding pocket. [, ]
Q8: Have computational studies been used to investigate Gpbar-1?
A: Yes, computational methods like homology modeling, molecular docking, and 3D-QSAR have been employed to predict the structure of Gpbar-1, analyze ligand binding modes, and design novel agonists and antagonists. []
Q9: How do structural modifications of bile acids affect their interaction with Gpbar-1?
A: Studies have shown that modifications to the cholane side chain of bile acids can significantly impact their binding affinity and selectivity for Gpbar-1. [] For example, the introduction of an epoxide ring in the side chain can enhance selectivity towards Gpbar-1 over other bile acid receptors. []
Q10: What structural features contribute to the biased signaling of Gpbar-1 by different ligands?
A: Structural studies have identified specific amino acid residues and regions within the ligand binding pocket of Gpbar-1 that contribute to biased signaling. [, ] Different ligands can stabilize distinct receptor conformations, leading to preferential activation of either Gs or β-arrestin pathways. []
Q11: What is the impact of vertical sleeve gastrectomy (VSG) on Gpbar-1 signaling?
A: Research indicates that VSG surgery in mice leads to increased expression of Gpbar-1 and alters bile acid composition, resulting in enhanced Gpbar-1 signaling in the ileum and brown adipose tissues. [] This contributes to improved glucose control and increased energy expenditure post-surgery. []
Q12: What are the effects of Gpbar-1 activation in preclinical models of non-alcoholic steatohepatitis (NASH)?
A: Studies using Gpbar-1 agonists in preclinical NASH models have demonstrated beneficial effects, including reversal of steatohepatitis, reduced liver fibrosis, and improved insulin sensitivity. [, ]
Q13: Has the efficacy of Gpbar-1 modulation been explored in models of inflammatory bowel disease (IBD)?
A: Yes, studies have shown that Gpbar-1 knockout mice exhibit increased susceptibility to colitis. [] Administration of Gpbar-1 agonists, such as oleanolic acid, has demonstrated efficacy in attenuating colitis symptoms in animal models. []
Q14: What is the role of Gpbar-1 in pancreatic cancer progression?
A: High expression of Gpbar-1 in pancreatic cancer tissues has been linked to poor prognosis and increased lymph node metastasis, suggesting a potential role in tumor progression. []
Q15: Is Gpbar-1 expression a potential biomarker for specific diseases?
A: Yes, research suggests that elevated Gpbar-1 expression in pancreatic cancer tissues could serve as a prognostic biomarker for poor survival. [] Further research is needed to explore its potential as a diagnostic or therapeutic target.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.